molecular formula C11H17F2NO4 B6617102 2-{[(tert-butoxy)carbonyl]amino}-3-(2,2-difluorocyclopropyl)propanoic acid CAS No. 1393529-98-0

2-{[(tert-butoxy)carbonyl]amino}-3-(2,2-difluorocyclopropyl)propanoic acid

Cat. No. B6617102
CAS RN: 1393529-98-0
M. Wt: 265.25 g/mol
InChI Key: QEKPZMYIMVXKQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[(tert-butoxy)carbonyl]amino}-3-(2,2-difluorocyclopropyl)propanoic acid, also known as TBDF-CPA, is a novel small molecule that has been developed as an effective inhibitor of cysteine proteases. This molecule has been studied extensively in recent years due to its potential applications in a variety of biochemical and physiological processes.

Scientific Research Applications

The unique properties of 2-{[(tert-butoxy)carbonyl]amino}-3-(2,2-difluorocyclopropyl)propanoic acid make it a promising target for a variety of scientific research applications. The molecule has been studied extensively for its potential to inhibit cysteine proteases, which are enzymes that are involved in a variety of biochemical and physiological processes. In addition, 2-{[(tert-butoxy)carbonyl]amino}-3-(2,2-difluorocyclopropyl)propanoic acid has been studied for its potential to inhibit the growth of cancer cells and to inhibit the formation of amyloid-beta plaques, which are associated with Alzheimer’s disease.

Mechanism of Action

2-{[(tert-butoxy)carbonyl]amino}-3-(2,2-difluorocyclopropyl)propanoic acid has been found to inhibit cysteine proteases by binding to the active site of the enzyme, thus preventing the enzyme from catalyzing its normal reaction. This binding is believed to be due to the presence of a fluorine atom in the molecule, which has been found to interact with the active site of the enzyme in a manner that prevents the enzyme from catalyzing its normal reaction.
Biochemical and Physiological Effects
2-{[(tert-butoxy)carbonyl]amino}-3-(2,2-difluorocyclopropyl)propanoic acid has been found to have a variety of biochemical and physiological effects. The molecule has been found to inhibit the growth of cancer cells, as well as inhibit the formation of amyloid-beta plaques, which are associated with Alzheimer’s disease. In addition, 2-{[(tert-butoxy)carbonyl]amino}-3-(2,2-difluorocyclopropyl)propanoic acid has been found to have anti-inflammatory and anti-oxidant effects, and has been found to reduce the risk of cardiovascular disease.

Advantages and Limitations for Lab Experiments

The use of 2-{[(tert-butoxy)carbonyl]amino}-3-(2,2-difluorocyclopropyl)propanoic acid in laboratory experiments has a number of advantages. The molecule is relatively inexpensive and easy to synthesize, and it has been found to be highly effective at inhibiting cysteine proteases. In addition, the molecule is relatively stable and can be stored for long periods of time. The main limitation of 2-{[(tert-butoxy)carbonyl]amino}-3-(2,2-difluorocyclopropyl)propanoic acid is that it has not been extensively studied in vivo, so its effects in a living organism are not well understood.

Future Directions

There are a number of potential future directions for 2-{[(tert-butoxy)carbonyl]amino}-3-(2,2-difluorocyclopropyl)propanoic acid. The molecule could be studied further to determine its effects in vivo, as well as its potential to inhibit other types of enzymes. In addition, 2-{[(tert-butoxy)carbonyl]amino}-3-(2,2-difluorocyclopropyl)propanoic acid could be studied for its potential to be used as a therapeutic agent for a variety of diseases, such as cancer and Alzheimer’s disease. Finally, 2-{[(tert-butoxy)carbonyl]amino}-3-(2,2-difluorocyclopropyl)propanoic acid could be studied for its potential to be used as an insecticide or herbicide.

Synthesis Methods

2-{[(tert-butoxy)carbonyl]amino}-3-(2,2-difluorocyclopropyl)propanoic acid can be synthesized using a two-step process. The first step involves the reaction of tert-butoxycarbonyl chloride with 2,2-difluorocyclopropylpropanoic acid to produce the desired product. The second step involves the reaction of the product with an amine to form the final product, 2-{[(tert-butoxy)carbonyl]amino}-3-(2,2-difluorocyclopropyl)propanoic acid. The synthesis of 2-{[(tert-butoxy)carbonyl]amino}-3-(2,2-difluorocyclopropyl)propanoic acid can also be accomplished using a three-step process, which involves the reaction of tert-butoxycarbonyl chloride with 2,2-difluorocyclopropylpropanoic acid, followed by the reaction of the product with an amine, followed by the reaction of the product with a carboxylic acid.

properties

IUPAC Name

3-(2,2-difluorocyclopropyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17F2NO4/c1-10(2,3)18-9(17)14-7(8(15)16)4-6-5-11(6,12)13/h6-7H,4-5H2,1-3H3,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEKPZMYIMVXKQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1CC1(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17F2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(Tert-butoxycarbonyl)amino]-3-(2,2-difluorocyclopropyl)propanoic acid

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